molecular formula C10H16BNO3S B6153274 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole CAS No. 2246590-73-6

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

Cat. No. B6153274
CAS RN: 2246590-73-6
M. Wt: 241.1
InChI Key:
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Description

“3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole” is an organic compound with borate and sulfonamide groups . It is an important intermediate in organic synthesis .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The crystal structures obtained by the actual value and the value calculated by density functional theory (DFT) are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .


Chemical Reactions Analysis

The compound is highly reactive in various transformation processes . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.09 . It is a solid at 20 degrees Celsius .

Mechanism of Action

Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Safety and Hazards

The compound causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It can be used to treat tumors and microbial infections, and to deliver insulin and genes . The formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole involves the reaction of 3-methoxy-1,2-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "3-methoxy-1,2-thiazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: To a solution of 3-methoxy-1,2-thiazole in anhydrous toluene, add the palladium catalyst and stir for 10 minutes.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: After completion of the reaction, the mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 4: The crude product is purified by column chromatography to obtain the desired product, 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole." ] }

CAS RN

2246590-73-6

Product Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

Molecular Formula

C10H16BNO3S

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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